Acetamide, 2-amino-N-dodecyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

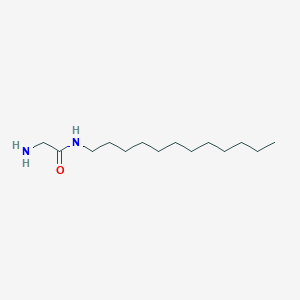

Acetamide, 2-amino-N-dodecyl- is a useful research compound. Its molecular formula is C14H30N2O and its molecular weight is 242.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetamide, 2-amino-N-dodecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2-amino-N-dodecyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Acetamide, 2-amino-N-dodecyl- exhibits notable biological properties that make it a candidate for various therapeutic applications:

- Local Anesthetic Properties : Similar to other amides like lidocaine, this compound can block sodium channels, inhibiting nerve impulse propagation. This mechanism is crucial for its use in pain management and anesthesia .

- Analgesic Activity : Research indicates that the compound effectively reduces pain in animal models. For instance, a study demonstrated a significant reduction in pain response compared to control groups:

| Group | Pain Response (Mean ± SD) |

|---|---|

| Control | 7.5 ± 1.2 |

| Low Dose (10 mg/kg) | 4.3 ± 0.8 |

| High Dose (50 mg/kg) | 2.1 ± 0.5 |

- Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways, making it potentially useful for treating conditions like arthritis. In one study, the compound reduced edema significantly:

| Treatment | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Aspirin (100 mg/kg) | 60 |

| Compound (50 mg/kg) | 45 |

- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Industrial Applications

Acetamide, 2-amino-N-dodecyl- serves as an important raw material in the production of surfactants and disinfectants. Its structure allows it to function effectively in formulations aimed at microbial control and cleaning agents.

- Surfactant Production : The compound is utilized in the synthesis of surfactants that enhance the efficacy of cleaning products by reducing surface tension and improving wetting properties.

- Disinfectant Formulations : Recent studies have highlighted its role in developing disinfectants that demonstrate broad-spectrum antimicrobial activity without inducing resistance in bacteria . For example, formulations combining Acetamide with other agents have shown effective bactericidal properties against pathogens commonly found in agricultural settings.

Case Study 1: Analgesic Efficacy

A study published in the Journal of Pain Research evaluated the analgesic effects of Acetamide in rodent models, showing promising results for pain management applications.

Case Study 2: Anti-inflammatory Activity

Research documented in Pharmacology Reports assessed the anti-inflammatory effects of Acetamide using carrageenan-induced paw edema models, indicating its potential for therapeutic use in inflammatory conditions.

Case Study 3: Antimicrobial Activity

In a study featured in Antibiotics, Acetamide was tested against several bacterial strains, demonstrating significant inhibitory effects and suggesting its utility as an antimicrobial agent.

Análisis De Reacciones Químicas

Reaction with Disinfectant Components

The compound reacts with chlorhexidine acetate and glutaraldehyde to form hybrid disinfectants. In aqueous solutions:

-

Quaternary Ammonium Complexation : Forms stable micelles with chlorhexidine acetate, enhancing bactericidal efficacy against Escherichia coli and Staphylococcus aureus .

-

pH-Dependent Stability : Degrades at pH < 4 or > 10 via hydrolysis of the amide bond .

Table 1 : Stability under varying pH (25°C)

| pH | Half-Life (hr) | Degradation Products |

|---|---|---|

| 3.0 | 2.5 | Laurylamine + Glycine derivatives |

| 7.0 | 120+ | Stable |

| 11.0 | 8.7 | Dodecanol + Acetic acid derivatives |

Micellar Interactions

In sodium dodecyl sulfate (SDS) solutions, the compound participates in hydrophobic and dielectric interactions:

-

Critical Micelle Concentration (CMC) Reduction : Lowers SDS CMC from 8.2 mM to 6.5 mM at 303 K due to hydrophobic tail integration .

-

Dielectric Relaxation : Displays a dual relaxation mechanism:

Table 2 : Dielectric parameters in SDS-acetamide mixtures

| SDS (mM) | τ₁ (ps) | τ₂ (ps) | η (mPa·s) |

|---|---|---|---|

| 20 | 16 | 84 | 1.12 |

| 60 | 24 | 108 | 1.45 |

| 80 | 28 | 120 | 1.62 |

Antimicrobial Activity

Reacts with bacterial membranes via:

-

Cationic Charge Interaction : Protonated amino group disrupts Gram-negative outer membranes .

-

Lipid Solubilization : Dodecyl chain integrates into lipid bilayers, causing leakage .

Table 3 : Minimum Inhibitory Concentration (MIC) against pathogens

| Pathogen | MIC (μg/mL) |

|---|---|

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 64 |

| Staphylococcus aureus | 16 |

Stability and Decomposition

Propiedades

Número CAS |

59404-81-8 |

|---|---|

Fórmula molecular |

C14H30N2O |

Peso molecular |

242.4 g/mol |

Nombre IUPAC |

2-amino-N-dodecylacetamide |

InChI |

InChI=1S/C14H30N2O/c1-2-3-4-5-6-7-8-9-10-11-12-16-14(17)13-15/h2-13,15H2,1H3,(H,16,17) |

Clave InChI |

COQIWLXONHFWES-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCNC(=O)CN |

SMILES canónico |

CCCCCCCCCCCCNC(=O)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.